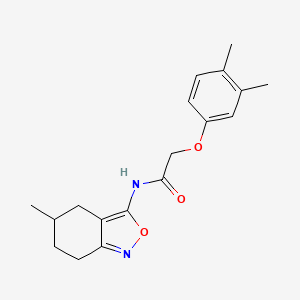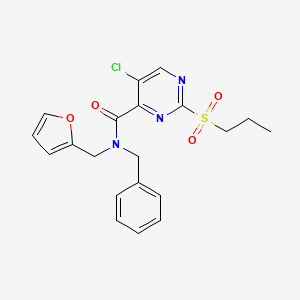![molecular formula C20H24O3 B11402404 9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11402404.png)
9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one: is a complex organic compound with a fused chromone and furochromone ring system. Its chemical structure consists of a coumarin core modified with tert-butyl and butyl substituents. This compound exhibits interesting properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes::
Coumarin Synthesis: The synthesis typically starts with the preparation of a 4-methylcoumarin precursor. Various methods, such as Perkin condensation or Pechmann reaction, can be employed to form the coumarin ring.
Butylation: The tert-butyl and butyl groups are introduced through alkylation reactions. For example, tert-butyl bromide and butyl bromide can react with the coumarin precursor under suitable conditions.
Furochromone Formation: The final step involves cyclization to form the furochromone ring system. Acid-catalyzed intramolecular cyclization of the intermediate leads to the desired compound.
Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The tert-butyl and butyl groups can be substituted under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides (e.g., tert-butyl bromide, butyl bromide).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield hydroxylated derivatives, while reduction leads to alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and cyclization reactions.
Biology: Investigated for potential bioactivity, including antimicrobial or antioxidant properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting enzyme activity or signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same substituent pattern, related compounds include other furochromones, coumarins, and chromones. the tert-butyl and butyl groups make this compound distinct.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-butyl-3-tert-butyl-4-methylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H24O3/c1-6-7-8-13-10-16(21)23-15-9-12(2)17-14(20(3,4)5)11-22-19(17)18(13)15/h9-11H,6-8H2,1-5H3 |
InChI Key |
WWVSCKCSOLDXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402322.png)

![2-{[4-(propan-2-yl)benzyl]amino}-3,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11402333.png)
![7-(4-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402345.png)
![1-ethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11402349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402358.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11402360.png)
![3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11402369.png)
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B11402391.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402399.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11402401.png)
![2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11402409.png)

